3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17873235
InChI: InChI=1S/C11H19N3/c1-10(2)5-7-14-9-11(8-13-14)4-3-6-12/h5,8-9H,3-4,6-7,12H2,1-2H3
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine

CAS No.:

Cat. No.: VC17873235

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 3-[1-(3-methylbut-2-enyl)pyrazol-4-yl]propan-1-amine
Standard InChI InChI=1S/C11H19N3/c1-10(2)5-7-14-9-11(8-13-14)4-3-6-12/h5,8-9H,3-4,6-7,12H2,1-2H3
Standard InChI Key GREZICXBQJJAJH-UHFFFAOYSA-N
Canonical SMILES CC(=CCN1C=C(C=N1)CCCN)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine is C₁₁H₁₉N₃, with a molecular weight of 193.29 g/mol. The IUPAC name is 3-[1-(3-methylbut-2-enyl)pyrazol-4-yl]propan-1-amine, reflecting its branched alkenyl and amine substituents. Key structural identifiers include:

PropertyValue
Canonical SMILESCC(=CCN1C=C(C=N1)CCCN)C
Standard InChIInChI=1S/C11H19N3/c1-10(2)5-7-14-9-11
InChIKeyGREZICXBQJJAJH-UHFFFAOYSA-N
PubChem CID122240842

The compound’s structure combines a planar pyrazole ring with a flexible amine side chain, enabling interactions with biological targets. The 3-methylbut-2-en-1-yl group introduces steric bulk and hydrophobicity, which may influence binding affinity .

Synthesis and Reaction Pathways

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine, a plausible route includes:

  • Formation of the pyrazole core: Hydrazine reacts with a diketone or β-keto ester to form the pyrazole ring.

  • Alkylation: Introducing the 3-methylbut-2-en-1-yl group via nucleophilic substitution or transition metal-catalyzed coupling .

  • Side-chain modification: The propan-1-amine moiety is added through reductive amination or Gabriel synthesis.

Reaction conditions (e.g., solvent, temperature, catalysts) critically impact yield. For instance, alkylation may require palladium catalysts in anhydrous tetrahydrofuran at 60–80°C .

Biological Activities and Mechanisms

While specific data on this compound are scarce, pyrazole derivatives are known to modulate enzymes and receptors. Key mechanisms include:

  • Enzyme inhibition: Pyrazoles often act as kinase or cyclooxygenase inhibitors, reducing inflammation.

  • Receptor antagonism: Structural analogs block serotonin or dopamine receptors, suggesting potential neuropharmacological applications .

Comparative analysis with related amines (e.g., 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine) reveals that the 3-methylbut-2-en-1-yl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Comparative Analysis with Pyrazole Derivatives

The table below contrasts 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine with structurally similar compounds:

CompoundMolecular FormulaMolecular WeightKey Functional GroupsBioactivity
3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amineC₁₁H₁₉N₃193.29Pyrazole, alkenyl, aminePotential kinase inhibition
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-amineC₇H₁₁N₃137.18Pyrazole, propenyl, amineSerotonin receptor binding
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amineC₆H₁₂N₄140.19Triazole, propan-1-amineAntimicrobial activity

This compound’s larger alkenyl group may confer unique pharmacokinetic profiles compared to simpler derivatives .

Research Gaps and Future Directions

Despite its promising structure, 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine lacks comprehensive pharmacological studies. Future work should prioritize:

  • In vitro screening against cancer cell lines and microbial strains.

  • Molecular docking studies to predict target affinity.

  • Optimization of synthetic routes to improve scalability .

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